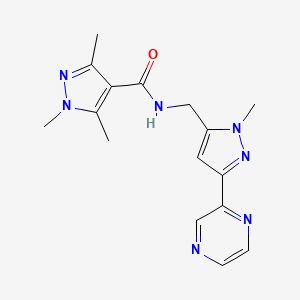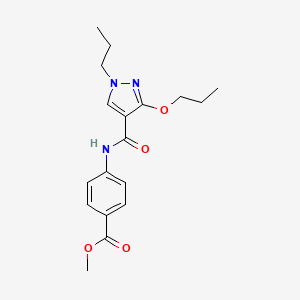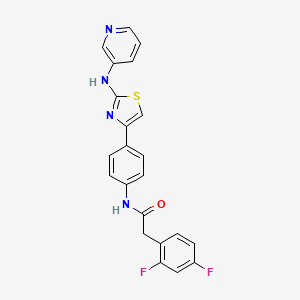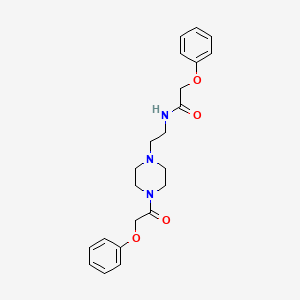
2-Fenoxi-N-(2-(4-(2-fenoxiacetil)piperazinil)etil)etanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is part of the phenoxyacetamide family, known for its diverse biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives often interact with gaba receptors .
Mode of Action
Piperazine, a component of this compound, is known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s structure suggests it might be involved in reactions at the benzylic position .
Pharmacokinetics
The compound’s molecular weight is 3975 g/mol , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
Based on its structure and the known effects of similar compounds, it may have potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide typically involves multiple steps, starting with the preparation of phenoxyacetic acid derivatives. The key steps include:
Formation of Phenoxyacetic Acid Derivative: This involves the reaction of phenol with chloroacetic acid under basic conditions to form phenoxyacetic acid.
Acylation of Piperazine: The phenoxyacetic acid derivative is then reacted with piperazine to form the intermediate compound.
Final Coupling: The intermediate is further reacted with ethylamine derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxy and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetamide: Shares the phenoxyacetamide core but lacks the piperazine and ethylamine moieties.
Chalcone Derivatives: Similar in structure but with different functional groups, leading to varied biological activities.
Indole Derivatives: Contains an indole ring, offering different pharmacological properties.
Uniqueness
2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide is unique due to its specific combination of phenoxy, piperazine, and ethylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-phenoxy-N-[2-[4-(2-phenoxyacetyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-21(17-28-19-7-3-1-4-8-19)23-11-12-24-13-15-25(16-14-24)22(27)18-29-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXALYBPRBGSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
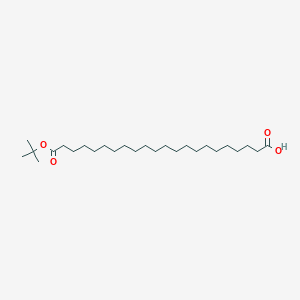
![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)
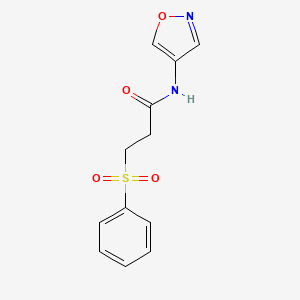
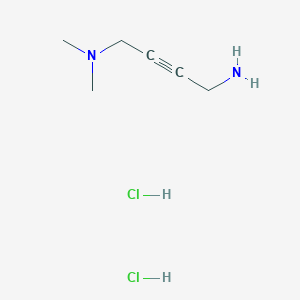
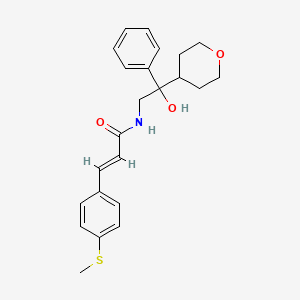


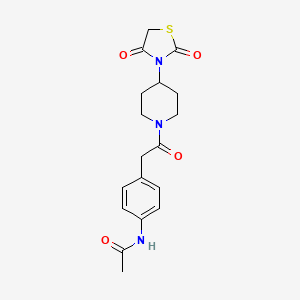
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)
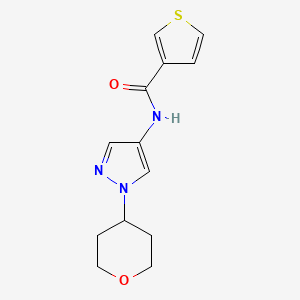
amine dihydrochloride](/img/structure/B2360440.png)
